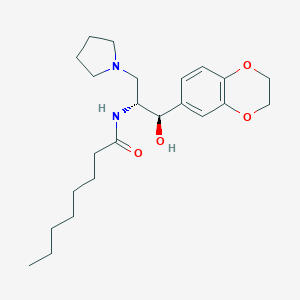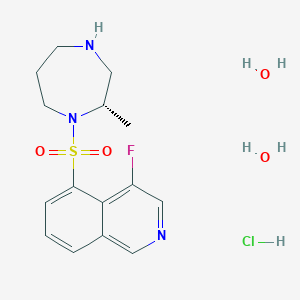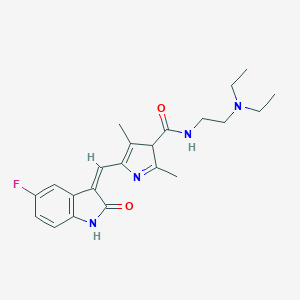
Rilmenidinphosphat
Übersicht
Beschreibung
Rilmenidine Phosphate is a thiazole compound with antihypertensive properties, primarily used for the treatment of hypertension. It selectively targets imidazoline receptors, with a higher selectivity for cerebral alpha2 adrenergic receptors compared to some other antihypertensive agents. This compound is marketed under various brand names, including Albarel, Hyperium, Iterium, and Tenaxum .
Wissenschaftliche Forschungsanwendungen
Rilmenidine Phosphate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving imidazoline receptors.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Primarily used for the treatment of hypertension, with additional research exploring its potential benefits in metabolic syndrome and diabetes.
Industry: Utilized in the development of antihypertensive medications and related pharmaceutical products.
Wirkmechanismus
Target of Action
Rilmenidine phosphate is an antihypertensive agent that primarily targets I1 imidazoline receptors . These receptors are located in the brainstem and kidneys . The drug’s interaction with these receptors plays a crucial role in its antihypertensive effects .
Mode of Action
Rilmenidine phosphate acts by selectively binding to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem . This binding leads to a reduction in systemic sympathetic tone . The drug exerts its antihypertensive effect mainly through reduced total peripheral resistance, mediated by a reduction in sympathetic activity . In the kidneys, rilmenidine inhibits the Na+/H+ antiport, which also contributes to its antihypertensive properties .
Biochemical Pathways
The primary biochemical pathway affected by rilmenidine phosphate involves the modulation of sympathetic tone. By binding to I1 imidazoline receptors, rilmenidine phosphate reduces sympathetic overactivity . This leads to a decrease in total peripheral resistance, which in turn lowers blood pressure . In the kidneys, the inhibition of the Na+/H+ antiport by rilmenidine phosphate reduces sodium reabsorption, further contributing to its antihypertensive effects .
Pharmacokinetics
The pharmacokinetic properties of rilmenidine phosphate contribute to its bioavailability and therapeutic efficacy. The drug has minimal metabolism and is primarily excreted unchanged in the urine . It has a protein binding of 7% and an elimination half-life of 8 hours . These properties ensure that rilmenidine phosphate is effectively distributed in the body and maintains its therapeutic effects over time .
Result of Action
The molecular and cellular effects of rilmenidine phosphate’s action are primarily observed in its antihypertensive effects. By reducing sympathetic overactivity and inhibiting the Na+/H+ antiport in the kidneys, rilmenidine phosphate decreases total peripheral resistance and lowers blood pressure . In addition, rilmenidine phosphate has been shown to reduce left ventricular hypertrophy, improve glucose metabolism in patients with metabolic syndrome, and reduce microalbuminuria in hypertensive type 2 diabetics .
Action Environment
The action, efficacy, and stability of rilmenidine phosphate can be influenced by various environmental factors. For instance, the drug’s antihypertensive effects may be affected by the patient’s diet, lifestyle, and co-existing medical conditions . Regular medical monitoring is required when rilmenidine phosphate is administered to patients with a recent history of cardiovascular disease . Additionally, alcohol consumption should be avoided during treatment as it may interfere with the drug’s efficacy .
Biochemische Analyse
Biochemical Properties
Rilmenidine phosphate is an oxazoline compound with antihypertensive properties . It acts on both medullary and peripheral vasomotor structures . Rilmenidine phosphate shows greater selectivity for imidazoline receptors than for cerebral alpha2-adrenergic receptors . This distinguishes it from reference alpha2-agonists and confers additional anti-inflammatory actions not shared with most other antihypertensive drugs .
Cellular Effects
Rilmenidine phosphate acts centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport . This dual action results in a reduction in systemic sympathetic tone and a decrease in blood pressure . Recent studies have shown that rilmenidine phosphate can improve glucose metabolism in metabolic syndrome patients and significantly reduce microalbuminuria during its treatment of hypertensive type 2 diabetics .
Molecular Mechanism
The molecular mechanism of action of rilmenidine phosphate involves its selective binding to I1-imidazoline receptors in the lateral reticular nucleus of the brainstem . This leads to a reduction in systemic sympathetic tone . Rilmenidine phosphate appears to exert its antihypertensive effect mainly through reduced total peripheral resistance, mediated by a reduction in sympathetic activity .
Dosage Effects in Animal Models
In animal models, rilmenidine phosphate has been shown to mimic the effects of caloric restriction on a cellular level . Reducing available energy while maintaining nutrition within the body has been shown to extend lifespans in several animal models .
Metabolic Pathways
It is known that rilmenidine phosphate acts centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport .
Transport and Distribution
It is known that rilmenidine phosphate acts centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport .
Subcellular Localization
It is known that rilmenidine phosphate acts centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rilmenidine Phosphate is synthesized from 2-alkoxy oxazoline and dicyclopropane methylamine through a condensation reaction. The process involves the evaporation of ROH, refrigeration, filtration, and crystallization . The preparation method simplifies the production process and reduces the cost by using basic raw materials and straightforward reaction steps .
Industrial Production Methods
Industrial production of Rilmenidine Phosphate involves direct compression of a mixture containing the active ingredient for immediate liberation . This method ensures efficient and consistent production of the compound in tablet form.
Analyse Chemischer Reaktionen
Types of Reactions
Rilmenidine Phosphate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives, while reduction may produce amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clonidine: Another antihypertensive agent that targets alpha2 adrenergic receptors.
Methyldopa: Used for hypertension, with a different mechanism involving the conversion to alpha-methylnorepinephrine.
Guanfacine: Targets alpha2 adrenergic receptors and is used for hypertension and attention deficit hyperactivity disorder.
Uniqueness
Rilmenidine Phosphate is unique in its higher selectivity for imidazoline receptors compared to cerebral alpha2 adrenergic receptors. This selectivity confers additional anti-inflammatory actions not shared with most other antihypertensive drugs . Furthermore, it has been shown to improve glucose metabolism and reduce microalbuminuria in hypertensive type 2 diabetics .
Eigenschaften
IUPAC Name |
N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.H3O4P/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;1-5(2,3)4/h7-9H,1-6H2,(H,11,12);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCOWRFWZOAVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC3=NCCO3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234616 | |
| Record name | Rilmenidine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85409-38-7 | |
| Record name | 2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85409-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rilmenidine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085409387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilmenidine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dicyclopropylmethyl)(4,5-dihydro-2-oxazolyl)ammonium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RILMENIDINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59QD64Q32M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















